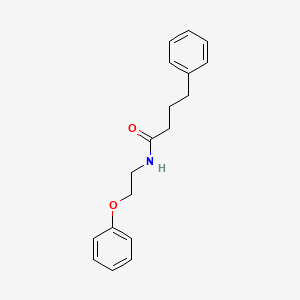

N-(2-phenoxyethyl)-4-phenylbutanamide

Description

Historical Context and Initial Synthesis of N-(2-phenoxyethyl)-4-phenylbutanamide

A plausible and commonly employed synthetic route involves the reaction of 4-phenylbutyric acid with a suitable activating agent to form a more reactive derivative, such as an acyl chloride or an activated ester. This intermediate is then treated with 2-phenoxyethanamine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxylic acid, leading to the formation of the stable amide bond and the elimination of a leaving group.

General Reaction Scheme:

Step 1: Activation of 4-phenylbutyric acid 4-phenylbutyric acid + Activating Agent (e.g., thionyl chloride) → 4-phenylbutanoyl chloride

Step 2: Amide bond formation 4-phenylbutanoyl chloride + 2-phenoxyethanamine → this compound + HCl

This method is a cornerstone of organic synthesis, allowing for the efficient creation of a wide array of amide-containing molecules for further study.

Chemical Classification and Distinctive Structural Features of this compound

This compound is classified as a secondary amide. Its molecular structure is characterized by several key functional groups that contribute to its chemical properties and potential biological activity.

| Feature | Description |

| Amide Group | The central -C(=O)NH- linkage, which is planar and can participate in hydrogen bonding. |

| Phenyl Group | A C6H5 aromatic ring attached to the butyramide (B146194) moiety, contributing to the molecule's lipophilicity. |

| Phenoxy Group | A C6H5O- group linked to the ethylamine (B1201723) portion, adding another aromatic system and an ether linkage. |

| Ethyl Bridge | A two-carbon chain (-CH2-CH2-) connecting the phenoxy group to the amide nitrogen. |

| Butyl Chain | A four-carbon chain as part of the butanamide structure. |

The presence of two phenyl rings and the amide linkage suggests a molecule with a degree of rigidity and specific spatial arrangement, which are important considerations in its interaction with biological targets.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C18H21NO2 |

| Molecular Weight | 283.36 g/mol |

| CAS Number | 1105208-70-5 |

Broader Significance of Amide Chemistry in Drug Discovery Research

The amide bond is a ubiquitous feature in pharmaceuticals, and its importance in drug discovery cannot be overstated. chemsrc.comresearchgate.net It is estimated that approximately a quarter of all marketed drugs contain at least one amide functional group. google.com This prevalence is due to a combination of favorable properties:

Metabolic Stability: The amide bond is relatively resistant to enzymatic degradation in the body, contributing to the oral bioavailability and appropriate half-life of many drugs. researchgate.net

Hydrogen Bonding Capability: The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively. researchgate.net This allows for strong and specific interactions with biological targets such as enzymes and receptors. chemsrc.comresearchgate.net

Structural Scaffold: The planarity of the amide group provides a rigid structural element that can be used to orient other functional groups in a precise manner for optimal target binding.

The versatility and reliability of amide bond-forming reactions make them a staple in the synthetic chemist's toolbox for creating libraries of compounds for biological screening. organic-chemistry.org

Overview of Research Paradigms Applied to Related Phenylbutanamide Analogs and Derivatives

Research into phenylbutanamide analogs and related structures has spanned various therapeutic areas, often focusing on their interactions with the central nervous system. For instance, derivatives of phenylglycinamide have been investigated as potential anticonvulsant and antinociceptive agents. chemicalbook.com These studies often involve a multi-pronged approach:

Chemical Synthesis: The creation of a series of analogs where different parts of the molecule are systematically modified to explore structure-activity relationships (SAR).

In Vitro Assays: Testing the synthesized compounds against specific biological targets, such as ion channels or receptors, to determine their mechanism of action. For example, some phenylglycinamide derivatives have shown activity as TRPV1 antagonists and inhibitors of calcium and sodium currents. nih.gov

In Vivo Models: Evaluating the efficacy of promising compounds in animal models of disease, such as seizure models (e.g., maximal electroshock test) or pain models. chemicalbook.com

Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their drug-like potential.

This systematic approach allows researchers to identify and optimize novel compounds with therapeutic potential. The structural motifs present in this compound, namely the phenyl and amide groups, are common features in molecules investigated within these research paradigms.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyethyl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18(13-7-10-16-8-3-1-4-9-16)19-14-15-21-17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDBISHROGBGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Phenoxyethyl 4 Phenylbutanamide

Established Synthetic Pathways for N-(2-phenoxyethyl)-4-phenylbutanamide

The most common and established methods for the synthesis of this compound involve the formation of an amide bond between a 4-phenylbutanoyl moiety and a 2-phenoxyethylamino group. Two primary pathways are generally considered: the acylation of 2-phenoxyethylamine (B128699) with a reactive derivative of 4-phenylbutanoic acid, and the direct coupling of 4-phenylbutanoic acid with 2-phenoxyethylamine using a coupling agent.

Strategic Disconnections and Precursor Reactants

A retrosynthetic analysis of this compound reveals two logical disconnection points around the central amide bond. This leads to two main sets of precursor reactants.

Route A: Acylation Pathway

This route involves the reaction of an amine with a carboxylic acid derivative, typically an acyl chloride. The key precursors are:

2-Phenoxyethylamine : This can be synthesized by the Williamson ether synthesis, reacting phenol (B47542) with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base like potassium carbonate. Another method involves the Gabriel synthesis with potassium phthalimide (B116566) and 2-phenoxyethyl bromide, followed by hydrazinolysis.

4-Phenylbutanoyl chloride : This reactive acyl chloride is typically prepared by treating 4-phenylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com

The reaction between 2-phenoxyethylamine and 4-phenylbutanoyl chloride is a classic example of the Schotten-Baumann reaction, where a base is used to neutralize the hydrochloric acid byproduct. organic-chemistry.orgwikipedia.org

Route B: Amide Coupling Pathway

This approach involves the direct formation of the amide bond from a carboxylic acid and an amine, facilitated by a coupling agent. The precursors are:

4-Phenylbutanoic acid : This is a commercially available reagent.

2-Phenoxyethylamine : Synthesized as described above. chemicalbook.com

Coupling Agents : Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.comresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of both synthetic pathways can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.

For the acylation pathway (Schotten-Baumann reaction) , key parameters to optimize include the choice of base, solvent, and reaction temperature. A two-phase system, often consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (like sodium hydroxide), is frequently employed. wikipedia.org The use of a phase-transfer catalyst can sometimes enhance the reaction rate. The slow addition of the acyl chloride to the amine solution helps to control the reaction and minimize side product formation.

| Parameter | Condition | Effect on Yield |

| Base | NaOH, KOH, Pyridine, Triethylamine (B128534) | Neutralizes HCl, drives equilibrium |

| Solvent | Dichloromethane/Water, Toluene | Biphasic system facilitates product isolation |

| Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity |

For the amide coupling pathway , the choice of coupling agent and additives, as well as the solvent and temperature, are critical. Carbodiimide-mediated couplings can sometimes lead to the formation of N-acylurea byproducts. The addition of HOBt or other additives can suppress this side reaction and also reduce the risk of racemization if chiral centers are present. researchgate.netnih.gov The pH of the reaction mixture can also be a critical factor to control for optimal coupling efficiency. nih.gov

| Parameter | Condition | Effect on Yield |

| Coupling Agent | EDC, DCC | Activates the carboxylic acid |

| Additive | HOBt, HOAt | Suppresses side reactions, improves yield |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Solubilizes reactants |

| Temperature | 0°C to Room Temperature | Controls reaction rate and side reactions |

Development of Novel Synthetic Approaches for this compound and its Analogs

Recent advancements in organic synthesis have focused on developing more sustainable, efficient, and versatile methods for amide bond formation. These novel approaches can be applied to the synthesis of this compound and its analogs.

Efficient and Environmentally Benign Chemical Transformations

Efforts to develop "greener" synthetic routes for amides focus on reducing waste, avoiding hazardous reagents, and utilizing more environmentally friendly solvents, such as water. scielo.br One promising approach is the direct amidation of carboxylic acids and amines under catalytic conditions that avoid the use of stoichiometric activating agents. researchgate.net Another strategy involves the use of solvent-free reaction conditions, which can simplify purification and reduce environmental impact. tandfonline.com For instance, the use of a water-soluble copper(II) catalyst has been shown to efficiently promote the synthesis of N-substituted amides in water. scielo.brresearchgate.net

Application of Catalytic Methods in Butanamide Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of amide synthesis. Iodine has been demonstrated to be an effective catalyst for the N-acylation of amines with acyl chlorides under mild, solvent-free conditions. tandfonline.com This method offers high yields in short reaction times. Other catalytic systems, often employing transition metals, can facilitate the direct coupling of carboxylic acids and amines, bypassing the need for pre-activation of the carboxylic acid. ijcrt.org These catalytic methods can potentially be adapted for the synthesis of this compound, offering a more atom-economical and sustainable alternative to traditional methods.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient strategy for generating molecular complexity. While a specific MCR for the direct synthesis of this compound has not been extensively reported, the principles of MCRs could be applied to generate analogs of this compound. For example, isocyanide-based MCRs, such as the Ugi or Passerini reactions, are well-established for the synthesis of complex amides and could be explored for the creation of libraries of related butanamide derivatives.

Rational Design and Chemical Synthesis of this compound Derivatives

The rational design of derivatives of this compound is predicated on structure-activity relationship (SAR) studies, which aim to identify key structural motifs responsible for biological effects. The general approach involves the systematic modification of the core scaffold to probe interactions with biological targets and optimize pharmacokinetic properties.

A plausible and common laboratory-scale synthesis of this compound involves the coupling of 4-phenylbutyric acid and 2-phenoxyethylamine. This amide bond formation can be achieved through several established methods:

Acyl Chloride Method: 4-Phenylbutyric acid can be converted to its more reactive acyl chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-phenylbutanoyl chloride is then reacted with 2-phenoxyethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and afford the desired amide.

Carbodiimide Coupling: A milder and widely used method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid group of 4-phenylbutyric acid, facilitating nucleophilic attack by the amine group of 2-phenoxyethylamine to form the amide bond. This reaction is often carried out in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF). masterorganicchemistry.comresearchgate.net

The general synthetic scheme is depicted below:

To enhance the biological potency and selectivity of this compound, targeted modifications can be introduced at various positions on the molecule. These modifications are guided by the principles of medicinal chemistry to alter properties such as lipophilicity, electronic distribution, and steric bulk, which in turn can influence receptor binding, metabolic stability, and bioavailability.

Modifications of the Phenyl Rings:

Aromatic Substitution: Introduction of substituents on either the phenyl ring of the 4-phenylbutanamide (B72729) moiety or the phenoxy group can significantly impact biological activity. Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can be introduced to probe electronic requirements for target interaction. The position of substitution (ortho, meta, para) is also a critical determinant of activity.

Bioisosteric Replacement: The phenyl rings can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl, furyl) to explore the impact of different electronic and steric properties on activity and to potentially improve pharmacokinetic profiles.

Modifications of the Linker Regions:

Ethyl Linker: The length and flexibility of the 2-phenoxyethyl linker can be altered. For instance, replacing the ethyl group with a propyl or butyl chain could change the spatial orientation of the phenoxy group relative to the amide, potentially leading to improved interactions with a biological target. Introducing rigidity through the incorporation of cyclic structures or double bonds within the linker can also be explored.

Butanamide Chain: The 4-phenylbutanamide chain can be shortened or lengthened. Additionally, introducing substituents along this chain, such as a methyl group at the alpha or beta position, could influence metabolic stability and introduce chirality.

The table below summarizes potential targeted modifications and their rationale:

| Modification Site | Proposed Modification | Rationale for Enhanced Potency/Selectivity |

| 4-Phenylbutanamide Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Modulate electronic properties for improved target binding. |

| Replacement with heteroaromatic rings | Alter steric and electronic profile, potentially improving solubility and metabolic stability. | |

| Phenoxy Phenyl Ring | Substitution at ortho, meta, or para positions | Probe specific interactions with the target's binding pocket. |

| Ethyl Linker | Varying chain length (e.g., propyl, butyl) | Optimize the spatial orientation of the terminal aromatic rings. |

| Introduction of conformational constraints (e.g., cyclopropane) | Reduce conformational flexibility to favor a bioactive conformation. | |

| Butanamide Chain | Altering chain length | Investigate the optimal distance between the phenyl group and the amide. |

| Introduction of alkyl substituents | Increase metabolic stability and introduce chiral centers. |

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with potentially different biological activities and pharmacokinetic profiles. Stereoselective synthesis or chiral resolution of racemates is therefore a crucial aspect of developing enantiomerically pure compounds.

A chiral center can be introduced, for example, by adding a substituent to the butanamide chain. If a racemic mixture of a chiral derivative is synthesized, several methods can be employed for chiral resolution:

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Common chiral resolving agents for acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine, while chiral acids like tartaric acid or mandelic acid can be used for basic compounds. wikipedia.orgonyxipca.com

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Alternatively, stereoselective synthetic methods can be employed to directly produce a single enantiomer:

Use of Chiral Starting Materials: A stereochemically pure starting material, such as a chiral substituted 4-phenylbutyric acid, can be used in the synthesis. This chirality is then carried through the synthetic sequence to the final product.

Asymmetric Catalysis: Chiral catalysts can be used to induce stereoselectivity in a key bond-forming step. For instance, an asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center in the butanamide backbone.

The choice between chiral resolution and stereoselective synthesis often depends on factors such as the availability of chiral starting materials, the efficiency of the resolution process, and the scalability of the asymmetric reaction.

The following table outlines common strategies for obtaining enantiomerically pure derivatives:

| Strategy | Description | Key Considerations |

| Chiral Resolution | ||

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. | Selection of an appropriate and cost-effective resolving agent; efficiency of crystallization. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Scalability for large-scale production can be a limitation. |

| Stereoselective Synthesis | ||

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure starting materials. | Availability and cost of the chiral starting material. |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer. | Development and optimization of the catalytic system. |

Structure Activity Relationship Sar Studies of N 2 Phenoxyethyl 4 Phenylbutanamide Derivatives

Systematic Exploration of Structural Modifications and Their Impact on Biological Activity

The systematic exploration of N-(2-phenoxyethyl)-4-phenylbutanamide derivatives involves methodical modifications of its three main components: the 4-phenylbutanamide (B72729) core, the phenoxyethyl moiety, and the peripheral phenyl rings. The goal is to map the chemical space around the lead compound to identify derivatives with improved pharmacological profiles.

Research on analogous structures, such as (E)-phenoxyacrylic amide derivatives, has shown that changes to the core, such as altering the rigidity or length of the carbon chain, can significantly impact biological activity. For instance, introducing a double bond, as seen in phenoxyacrylic amides, can constrain the molecule's conformation, which may lead to a better fit within a receptor's binding pocket and thus enhance potency as inhibitors of hypoxia-inducible factor (HIF)-1α. nih.gov

Similarly, studies on other amide-containing compounds, like fenbufen (B1672489) amide analogs, demonstrate that modifying the length of an alkyl chain attached to the amide nitrogen can systematically alter biological properties like cytotoxicity. mdpi.com In these studies, an increase in the alkyl chain length led to a corresponding increase in cytotoxic effects. mdpi.com This principle suggests that modifications to the butanamide chain in this compound, such as shortening, lengthening, or introducing branching, would likely have a predictable impact on its biological activity.

Furthermore, the linker connecting the two aromatic systems—in this case, the ethylamide linkage—is a critical target for modification. Altering its length, flexibility, or chemical nature can change the spatial relationship between the key pharmacophoric features, thereby influencing receptor affinity and selectivity.

Elucidation of Key Pharmacophoric Elements within this compound

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the key pharmacophoric elements are distributed across its structure, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Studies on structurally related beta-chloroethylamines, like phenoxybenzamine, have highlighted the importance of the phenoxy moiety for affinity at adrenoceptors. nih.gov Modifications to the phenoxy ring, such as the introduction of substituents, can modulate the electronic properties and steric profile of this part of the molecule, thereby fine-tuning its binding affinity and selectivity. nih.gov The ether oxygen in the phenoxyethyl group can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, which can be vital for anchoring the ligand in the binding site.

The 4-phenylbutanamide core serves as the central scaffold, correctly positioning the other functional groups for optimal interaction with a biological target. This core structure is composed of a flexible four-carbon chain, an amide linkage, and a phenyl group. The phenylalkylamine class of compounds, which share similarities with this core, are known to interact with targets like calcium channels, where the distance and orientation between the aromatic ring and the nitrogen atom are critical for activity. nih.govtaylorandfrancis.com

The amide group within the core is a particularly important functional group. It is relatively rigid and planar, which can help to lock the molecule into a specific conformation. The amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These features allow for specific and strong interactions with amino acid residues in a protein, contributing significantly to binding affinity and efficacy. The length of the butanamide chain provides conformational flexibility, allowing the molecule to adopt an optimal geometry to fit the binding site.

A study on N-((4′-phenyl)-phenethyl) analogues of 8-CAC, a compound with a distal phenyl group connected by a linker, provides a relevant model for understanding these effects. nih.gov In this series, various substituents were placed on the terminal phenyl ring, and their effect on binding affinity for opioid receptors was measured. The results showed that both the nature and position of the substituent were critical. For instance, a hydrophilic methoxy (B1213986) group at the 4'-position increased affinity for µ and δ opioid receptors, suggesting that a decrease in hydrophobicity in that region was favorable. nih.gov In contrast, chloro and methyl groups had a more neutral effect on binding. nih.gov The position of the substituent was also crucial, with substitutions at the 4'-position being optimal compared to the 2'- or 3'-positions. nih.gov

These findings suggest that for this compound, adding small, electron-donating, or hydrophilic groups to the para-position of either phenyl ring could be a promising strategy to enhance biological activity.

| Compound Analogue | Substituent (R) at 4'-Position | µ Receptor Kᵢ (nM) | δ Receptor Kᵢ (nM) | κ Receptor Kᵢ (nM) |

|---|---|---|---|---|

| Unsubstituted (Parent) | -H | 1.1 ± 0.1 | 10.1 ± 0.9 | 2.8 ± 0.1 |

| Methoxy Analogue | -OCH₃ | 0.28 ± 0.03 | 2.5 ± 0.2 | 2.4 ± 0.2 |

| Chloro Analogue | -Cl | 1.0 ± 0.1 | 12.2 ± 1.1 | 3.1 ± 0.2 |

| Methyl Analogue | -CH₃ | 1.2 ± 0.1 | 11.5 ± 1.0 | 2.9 ± 0.2 |

| 3',4'-Dichloro Analogue | 3',4'-diCl | 3.3 ± 0.3 | 30.1 ± 2.5 | 3.0 ± 0.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. frontiersin.org This approach is invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Developing a predictive QSAR model for this compound analogs would begin with synthesizing a diverse library of related compounds and measuring their biological activity (e.g., IC₅₀ or Kᵢ values). For each compound, a set of numerical descriptors representing its physicochemical properties would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

Statistical methods, such as multiple linear regression (MLR), are then employed to build an equation that quantitatively describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.govnih.gov For example, a QSAR study on aryl alkenyl amides acting as bacterial efflux pump inhibitors successfully used descriptors like radius of gyration, heat of formation, and E-state indices to build a statistically significant model. nih.gov

The resulting QSAR model must be rigorously validated to ensure its predictive power. mdpi.com Internal validation techniques like leave-one-out cross-validation are used to assess the model's robustness, while external validation, using a set of compounds not included in the model's training, confirms its ability to predict the activity of new, untested molecules. mdpi.com A well-validated QSAR model can then be used to screen virtual libraries of this compound analogs, identifying the most promising candidates for synthesis and biological testing.

Selection and Validation of Molecular Descriptors

The initial phase in developing a robust Quantitative Structure-Activity Relationship (QSAR) model involves the careful selection of molecular descriptors. researchgate.netnih.gov These descriptors are numerical representations of the chemical and physical properties of the molecules under investigation. For the this compound derivatives, a comprehensive set of descriptors would be calculated to capture various aspects of their molecular structure. These can be broadly categorized into 1D, 2D, and 3D descriptors, encompassing constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. nih.gov

The process of descriptor selection is critical to avoid overfitting and to create a model with true predictive power. rsc.orgresearchgate.net A common approach begins with the removal of descriptors with low variance, followed by the elimination of highly intercorrelated descriptors. nih.gov Subsequently, more advanced techniques such as genetic algorithms, stepwise multiple linear regression, or principal component analysis are employed to identify a subset of descriptors that have the most significant correlation with the biological activity. kg.ac.rs

For our hypothetical series of this compound derivatives, let us assume the selection process yielded a set of descriptors that predominantly influence their activity. The table below illustrates a potential outcome of such a selection process.

| Descriptor | Symbol | Descriptor Class | Physicochemical Interpretation |

|---|---|---|---|

| LogP | LogP | Hydrophobicity | Lipophilicity of the molecule |

| Topological Polar Surface Area | TPSA | Electronic | Polar surface area, related to hydrogen bonding capacity |

| Number of Rotatable Bonds | nRotb | Steric | Molecular flexibility |

| Molecular Weight | MW | Constitutional | Size of the molecule |

| Dipole Moment | μ | Electronic | Overall polarity of the molecule |

Once a QSAR model is established using the selected descriptors, its validation is imperative to ensure its robustness and predictive capability. semanticscholar.orguniroma1.it Validation is typically performed through internal and external validation techniques. basicmedicalkey.comscribd.com Internal validation methods, such as leave-one-out (LOO) cross-validation, are used to assess the model's stability and predictive power within the training set. nih.gov External validation involves challenging the model with a set of compounds (test set) that were not used during the model development. basicmedicalkey.com The predictive performance of the model on the test set is a reliable indicator of its utility in predicting the activity of new, untested compounds.

A summary of validation parameters for a hypothetical QSAR model for this compound derivatives is presented below.

| Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the training data |

| Q² (Cross-validated R²) | 0.72 | Demonstrates good internal predictive ability |

| R²_pred (External Validation R²) | 0.78 | Shows strong predictive power for external data |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional structure of a molecule is intimately linked to its biological function. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. irbbarcelona.org Identifying the bioactive conformation, which is the specific 3D structure a molecule adopts when it binds to its biological target, is a crucial step in rational drug design. nih.govcsmres.co.uk

For the this compound derivatives, a systematic or stochastic conformational search would be performed to generate a library of possible low-energy conformers for each molecule. nih.govacs.org Various computational methods, such as molecular mechanics force fields, can be employed for this purpose. researchgate.net The generated conformers represent the potential shapes the molecule can assume in a biological environment.

The identification of the bioactive conformation can be approached in several ways. If the structure of the biological target is known, molecular docking studies can be performed to predict the binding mode and conformation of the ligands. ub.edu In the absence of a target structure, ligand-based methods such as pharmacophore modeling or 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) can be utilized. leidenuniv.nl These methods aim to identify a common 3D arrangement of chemical features among active molecules that is presumed to be the bioactive conformation.

A hypothetical study on this compound derivatives might reveal that certain dihedral angles are critical for adopting the bioactive conformation. The table below presents hypothetical key dihedral angles and their values in the proposed bioactive conformation.

| Dihedral Angle | Atoms Defining the Angle | Value in Bioactive Conformation (degrees) |

|---|---|---|

| τ1 | C(aromatic)-C(carbonyl)-N-C | 175 |

| τ2 | C(carbonyl)-N-C-C | 65 |

| τ3 | N-C-C-O | -170 |

| τ4 | C-C-O-C(aromatic) | 160 |

Further analysis often involves comparing the energy of the bioactive conformation to the global minimum energy conformation of the molecule in solution. acs.org A large energy difference might suggest that the molecule needs to overcome a significant energetic penalty to bind, which can affect its potency. irbbarcelona.org The ultimate goal is to design new derivatives that are pre-organized in their bioactive conformation, thereby enhancing their binding affinity and biological activity.

In Vitro Pharmacological Investigations of N 2 Phenoxyethyl 4 Phenylbutanamide

Comprehensive Molecular Target Identification and Characterization

Detailed molecular-level investigations are crucial for elucidating the mechanism of action of any compound. For N-(2-phenoxyethyl)-4-phenylbutanamide, specific data on its interactions with a wide array of enzymes, receptors, and other molecular targets are largely absent from the current body of scientific literature.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining the potential therapeutic applications of a compound. However, for this compound, specific inhibitory activities against a number of key enzymes have not been reported.

Histone Deacetylase 6 (HDAC6): There is no specific data available in the scientific literature detailing the inhibitory activity of this compound against the HDAC6 enzyme.

Ubiquitin-Specific Protease 1 (USP1)/USP1-associated factor 1 (UAF1): Investigations into the inhibitory effects of this compound on the USP1/UAF1 complex have not been documented in published research.

Monoamine Oxidase B (MAO-B): The inhibitory potential of this compound against MAO-B has not been reported.

Phosphodiesterase (PDE4): There is no available data on the inhibitory activity of this compound towards PDE4.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): The activity of this compound as an agonist or antagonist of PPARα has not been described in the literature.

Peroxidase (PRDX5): Information regarding the modulation of PRDX5 activity by this compound is not available.

Falcipain 2 and 3: There are no published studies on the inhibitory effects of this compound on the parasitic proteases Falcipain 2 and 3.

Alpha-glucosidase enzyme: The inhibitory activity of this compound against the alpha-glucosidase enzyme has not been reported.

Receptor Binding and Functional Assays

The interaction of a compound with specific receptors is a key determinant of its pharmacological profile. For this compound, data on its binding affinity and functional effects on several important receptors are not available.

Adenosine (B11128) A2A Receptors (A2AARs): There is no published data on the binding affinity or functional modulation of A2AARs by this compound.

KCNQ (Kv7) Potassium Channels: The modulatory effects of this compound on KCNQ potassium channels have not been documented.

5-Hydroxytryptamine Type 2A Receptor (5-HT2AR): Information regarding the binding and functional activity of this compound at the 5-HT2A receptor is not available in the scientific literature.

Opioid δ Receptor: There are no reports on the binding affinity of this compound for the opioid δ receptor.

Investigation of Protein-Protein Interactions and Other Molecular Modulations

The ability of a compound to modulate protein-protein interactions or other molecular pathways is an important aspect of its pharmacological characterization.

SOD1 protein aggregation: There is no available data to suggest that this compound has been investigated for its effects on SOD1 protein aggregation.

Phosphatidylinositol 3-kinase alpha (PI3Kα): The inhibitory activity of this compound against PI3Kα has not been reported in the scientific literature.

Cellular-Level Pharmacological Profiling

Cell-based assays provide valuable insights into the potential effects of a compound in a biological context. However, for this compound, there is a notable lack of published data regarding its activity in various cancer cell lines and its antimicrobial efficacy.

Anti-proliferative and Cytotoxic Activity in Diverse Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of or kill cancer cells is a cornerstone of oncology drug discovery. To date, there are no specific reports on the cytotoxic or anti-proliferative effects of this compound in the following cancer cell lines: HeLa, THP-1, HMC, Kasumi, COLO205, H460, KM12, H2228, KARPAS299, T47D, HepG-2, HCT-116, Caco-2, and MDA-MB-231.

| Cell Line | Cancer Type | Cytotoxicity Data (IC50) for this compound |

| HeLa | Cervical Cancer | Data not available |

| THP-1 | Acute Monocytic Leukemia | Data not available |

| HMC | Mast Cell Leukemia | Data not available |

| Kasumi-1 | Acute Myeloid Leukemia | Data not available |

| COLO 205 | Colorectal Adenocarcinoma | Data not available |

| H460 | Large Cell Lung Cancer | Data not available |

| KM12 | Colon Cancer | Data not available |

| H2228 | Lung Adenocarcinoma | Data not available |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | Data not available |

| T47D | Breast Cancer | Data not available |

| HepG-2 | Liver Cancer | Data not available |

| HCT-116 | Colorectal Carcinoma | Data not available |

| Caco-2 | Colorectal Adenocarcinoma | Data not available |

| MDA-MB-231 | Breast Cancer | Data not available |

Antimicrobial Efficacy Assessments

The discovery of new antimicrobial agents is a critical area of research. While the N-(2-phenoxyethyl) moiety is present in some compounds with antitubercular activity, there is no specific data on the antimicrobial efficacy of this compound itself.

Antibacterial Activity: There are no published reports on the minimum inhibitory concentrations (MIC) of this compound against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, or Escherichia coli.

Antifungal Activity: The antifungal efficacy of this compound against Candida albicans and M. gypseum has not been documented.

Antituberculosis Activity: While related structures containing the N-(2-phenoxyethyl) group have shown promise, there is no specific data available for the activity of this compound against Mycobacterium tuberculosis.

| Microbial Strain | Type | Antimicrobial Data (MIC) for this compound |

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Bacillus subtilis | Gram-positive bacteria | Data not available |

| Klebsiella pneumoniae | Gram-negative bacteria | Data not available |

| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

| M. gypseum | Fungus | Data not available |

| Mycobacterium tuberculosis | Bacterium | Data not available |

Anti-inflammatory and Analgesic Activity (In Vitro Models)

Currently, there is a lack of specific published data from in vitro assays to definitively characterize the anti-inflammatory and analgesic properties of this compound. Standard in vitro models for assessing these activities often include cyclooxygenase (COX-1 and COX-2) enzyme inhibition assays for anti-inflammatory effects and modulation of targets like transient receptor potential vanilloid 1 (TRPV1) channels for analgesic potential. While the broader class of N-substituted phenylbutanamides has been investigated for anti-inflammatory properties, specific data for this compound remains to be elucidated.

Future in vitro studies would be necessary to determine if this compound exhibits inhibitory activity against key inflammatory enzymes or modulates pain-related receptors.

Anticonvulsant Activity (In Vitro Models)

There is currently no specific information available from in vitro models to confirm the anticonvulsant activity of this compound. In vitro anticonvulsant screening typically involves electrophysiological assays on neuronal preparations to assess effects on ion channels (e.g., sodium, potassium, calcium channels) or neurotransmitter systems (e.g., GABAergic, glutamatergic) that are implicated in seizure generation. While some N-phenylbutanamide derivatives have been explored as potential KCNQ (Kv7) potassium channel openers for the treatment of epilepsy, the specific activity of this compound on these or other relevant targets has not been reported in the available literature. nih.gov

Antileishmanial Activity (In Vitro Amastigote Forms)

Significant in vitro activity has been demonstrated for this compound, also identified in studies as PX-6518, against the intracellular amastigote form of Leishmania donovani, the causative agent of visceral leishmaniasis.

In a key study, the compound was evaluated against various stages of Leishmania donovani. While it showed no efficacy against promastigotes, established axenic amastigotes, or ex vivo amastigotes, it displayed high potency against the clinically relevant intracellular amastigotes within primary mouse peritoneal macrophages. A consistent 50% inhibitory concentration (IC50) of 0.1 µg/mL was observed when macrophages were infected with either axenic or ex vivo amastigotes. A marginally lower efficacy, with an IC50 of 0.7 µg/mL, was noted when infection was initiated with metacyclic promastigotes.

The activity profile of this compound was found to be comparable to that of the established antileishmanial drug sodium stibogluconate, but with a much greater potency.

Table 1: In Vitro Antileishmanial Activity of this compound (PX-6518) against Leishmania donovani

| Parasite Stage | Host Cell | IC50 (µg/mL) |

| Intracellular Amastigotes (from axenic amastigote infection) | Primary Mouse Peritoneal Macrophages | 0.1 |

| Intracellular Amastigotes (from ex vivo amastigote infection) | Primary Mouse Peritoneal Macrophages | 0.1 |

| Intracellular Amastigotes (from metacyclic promastigote infection) | Primary Mouse Peritoneal Macrophages | 0.7 |

| Promastigotes | None | Inactive |

| Axenic Amastigotes | None | Inactive |

| Ex vivo Amastigotes | None | Inactive |

Modulation of Cellular Signaling Pathways

Direct evidence detailing the specific effects of this compound on key cellular signaling pathways such as cAMP accumulation, gene expression, apoptosis induction, and nitric oxide release is not extensively available in the current scientific literature. The following points represent general areas of investigation for novel chemical entities, but specific data for this compound is pending further research.

cAMP Accumulation: The effect of this compound on cyclic adenosine monophosphate (cAMP) signaling pathways has not been characterized. In vitro assays measuring cAMP levels in response to compound treatment would be required to determine if it modulates adenylyl cyclase or phosphodiesterase activity, which are key regulators of this second messenger system.

Gene Expression: Comprehensive gene expression profiling studies, such as microarray or RNA-sequencing analysis, have not been published for cells treated with this compound. Such studies would be instrumental in identifying the transcriptional changes and the cellular pathways that are modulated by the compound.

Apoptosis Induction: There is no specific in vitro data to indicate whether this compound induces apoptosis. Standard assays, such as Annexin V/propidium iodide staining, caspase activity assays, and analysis of Bcl-2 family protein expression, would be necessary to determine if the compound can trigger programmed cell death in relevant cell models.

Nitric Oxide Release: The modulatory effect of this compound on nitric oxide (NO) production has not been reported. In vitro studies using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are commonly used to assess the impact of compounds on the expression and activity of inducible nitric oxide synthase (iNOS) and subsequent NO release.

Mechanistic Investigations of N 2 Phenoxyethyl 4 Phenylbutanamide at the Molecular and Cellular Level

Elucidation of Molecular Mechanisms of Action

Target Validation and Deconvolution Studies

No studies have been published that identify or validate the molecular targets of N-(2-phenoxyethyl)-4-phenylbutanamide.

Allosteric Modulation versus Orthosteric Binding Mechanisms

There is no available research to determine whether this compound acts as an allosteric modulator or an orthosteric ligand at any biological target.

Detailed Analysis of Cellular and Subcellular Effects

Intracellular Signaling Cascades and Pathway Crosstalk

The effects of this compound on intracellular signaling pathways have not been documented in the scientific literature.

Cellular Uptake, Intracellular Distribution, and Subcellular Localization Studies

There are no available data on the cellular uptake, distribution, or subcellular localization of this compound.

Enzymatic Biotransformation and Metabolic Pathways (In Vitro)

No in vitro studies on the enzymatic biotransformation or metabolic pathways of this compound have been reported.

Identification of Metabolites and Involved Enzymes (e.g., Cytochrome P450 Monooxygenases, Aldehyde Oxidases)

The metabolism of this compound is likely to proceed through several key pathways, given its chemical structure which includes two aromatic rings, an ether linkage, and a secondary amide bond.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to the phase I metabolism of a vast number of drugs and other foreign compounds. For this compound, CYPs are expected to catalyze several oxidative reactions:

Aromatic Hydroxylation: The phenyl and phenoxy rings are susceptible to hydroxylation. pharmaxchange.infonih.govacs.org This process typically involves the formation of an arene oxide intermediate, which can then rearrange to a phenol (B47542). pharmaxchange.info Hydroxylation can occur at various positions on either aromatic ring, leading to a variety of phenolic metabolites. The specific regioselectivity of this reaction is often dependent on the specific CYP isoform involved. pharmaxchange.info

O-Dealkylation: Cleavage of the ether bond, a process known as O-dealkylation, would yield phenol and N-(2-hydroxyethyl)-4-phenylbutanamide. This is a common metabolic pathway for phenoxy-containing compounds. nih.govnih.gov

N-Dealkylation: While less common for secondary amides compared to tertiary amines, N-dealkylation of the ethyl group is a potential, albeit likely minor, metabolic pathway. nih.govmdpi.com

Aliphatic Hydroxylation: The ethyl and butyl chains of the molecule could also undergo hydroxylation, although this is generally less favored than aromatic hydroxylation unless sterically accessible and electronically activated.

Aldehyde Oxidases (AOs): These cytosolic enzymes are known to metabolize aldehydes and N-heterocyclic compounds. acs.orgcambridgemedchemconsulting.com While the primary substrates for AOs are distinct from the structure of this compound, some studies have indicated that AOs can also contribute to the hydrolysis of amide bonds in certain molecules. researchgate.netnih.govnih.gov Therefore, the involvement of AOs in the amide hydrolysis of this compound, while perhaps not the primary route, cannot be entirely ruled out.

Hydrolases (e.g., Carboxylesterases, Amidases): The most probable metabolic pathway for the central amide linkage is hydrolysis. This reaction would cleave the molecule into 4-phenylbutanoic acid and 2-phenoxyethanamine. This biotransformation is typically catalyzed by a range of hydrolases, including carboxylesterases and specific amidases, which are abundant in the liver and other tissues. researchgate.netnih.govresearchgate.net The rate of hydrolysis can be influenced by steric hindrance around the amide bond. nih.gov

Based on these enzymatic capabilities, a hypothetical set of metabolites for this compound can be proposed.

Table 1: Potential Metabolites of this compound and Involved Enzyme Families

| Metabolite Name | Metabolic Reaction | Probable Enzyme Family |

| N-(2-(4-hydroxyphenoxy)ethyl)-4-phenylbutanamide | Aromatic Hydroxylation | Cytochrome P450 |

| N-(2-phenoxyethyl)-4-(4-hydroxyphenyl)butanamide | Aromatic Hydroxylation | Cytochrome P450 |

| Phenol | O-Dealkylation | Cytochrome P450 |

| N-(2-hydroxyethyl)-4-phenylbutanamide | O-Dealkylation | Cytochrome P450 |

| 4-phenylbutanoic acid | Amide Hydrolysis | Hydrolases (Amidases, Carboxylesterases), potentially Aldehyde Oxidase |

| 2-phenoxyethanamine | Amide Hydrolysis | Hydrolases (Amidases, Carboxylesterases), potentially Aldehyde Oxidase |

This table represents a predictive overview of potential metabolic pathways. The actual metabolites and enzymes involved would need to be confirmed through experimental studies.

Predictive Modeling of Sites of Metabolism (SOM)

In the absence of empirical data, computational or in silico models serve as valuable tools for predicting the likely sites of metabolism (SOM) on a molecule. nih.govcreative-biolabs.com These models utilize various approaches, including ligand-based and structure-based methods, to identify the atoms or functional groups most susceptible to enzymatic attack. creative-biolabs.com

Ligand-Based Approaches: These methods rely on the chemical structure of the substrate itself. They often use databases of known metabolic transformations to identify structural motifs associated with specific metabolic reactions. oup.com For this compound, a ligand-based model would likely highlight the aromatic rings as probable sites for CYP-mediated hydroxylation due to the high prevalence of this reaction for aromatic compounds in known metabolic databases. nih.gov The amide bond would also be flagged as a potential site for hydrolysis.

Structure-Based Approaches: These methods involve docking the substrate into the three-dimensional structure of a specific metabolizing enzyme, such as a CYP isoform. creative-biolabs.com The proximity and orientation of the substrate's atoms to the enzyme's catalytic center (e.g., the heme iron in CYPs) are then used to predict the most likely SOM. For example, docking this compound into the active site of a major drug-metabolizing CYP like CYP3A4 or CYP2D6 would help to predict which of the aromatic protons is most accessible for abstraction, leading to hydroxylation.

Several freely available and commercial software tools can perform SOM predictions. oup.comnih.gov These tools often provide a ranked list of potential metabolic sites, with a probability score for each.

Table 2: Predicted Sites of Metabolism (SOM) for this compound

| Potential Site of Metabolism | Predicted Metabolic Reaction | Rationale |

| para-position of the phenyl ring | Aromatic Hydroxylation | Electronically activated and often sterically accessible for CYP enzymes. |

| para-position of the phenoxy ring | Aromatic Hydroxylation | Another primary site for CYP-mediated oxidation on an aromatic ring. |

| Amide carbonyl carbon | Amide Hydrolysis | Susceptible to nucleophilic attack by hydrolases. |

| Carbon atom adjacent to the ether oxygen (on the ethyl group) | O-Dealkylation | A common site for oxidative cleavage of ether bonds. |

This table is a hypothetical prediction based on general principles of drug metabolism and the capabilities of in silico modeling. The actual sites of metabolism would require experimental validation.

Preclinical Research on this compound Remains Undisclosed

Despite extensive searches of scientific literature and databases, no publicly available data has been found regarding the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of the chemical compound this compound.

Investigations into the systemic exposure, tissue distribution, brain penetration, and blood-brain barrier permeation of this specific compound in animal models have not been reported in accessible scientific journals, patents, or other research repositories. Consequently, there is no information to present on its pharmacokinetic profile in non-human in vivo studies.

Similarly, there is a lack of published research on the pharmacodynamic responses to this compound in any preclinical disease models. This includes any efficacy assessments in models such as the ALS Drosophila model or in Leishmania infantum-infected BALB/c mice. As a result, characterizations of dose-response and exposure-response relationships are not available.

Furthermore, the absence of primary preclinical data in any single non-human species means that no translational research between different preclinical species for this compound has been published.

Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacokinetic (PK) or pharmacodynamic (PD) research data available for the chemical compound this compound.

Therefore, it is not possible to provide information on the following topics as requested:

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Research for N 2 Phenoxyethyl 4 Phenylbutanamide Non Human in Vivo

Translational Research between Preclinical Species (Non-Human)

Predictive Value of Preclinical Animal Models for Pharmacological Effects

Without any primary research on this specific compound, any discussion on these points would be purely speculative and would not adhere to the required standards of scientific accuracy. There are no available studies detailing its absorption, distribution, metabolism, and excretion (ADME) properties, nor are there reports on its pharmacological effects in any preclinical animal models. Consequently, a comparative analysis across species or an evaluation of the predictive value of animal models cannot be conducted.

A search for structurally related compounds, such as phenoxyethyl amides and phenylbutanamides, also did not yield specific PK/PD data that could be responsibly extrapolated to N-(2-phenoxyethyl)-4-phenylbutanamide. One study noted that the 2-phenoxyethyl ester of a different chemical entity, 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrate, demonstrated some antitumor activity. However, this finding is related to a distinct molecule and does not provide any pharmacokinetic or pharmacodynamic insights applicable to this compound.

Further research would be required to generate the necessary data to address the outlined topics for this specific compound.

Computational and in Silico Approaches for N 2 Phenoxyethyl 4 Phenylbutanamide Research

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a cornerstone of computational drug discovery, designed to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govenvirobiotechjournals.com This technique is instrumental in understanding how N-(2-phenoxyethyl)-4-phenylbutanamide might interact with a specific protein target at the atomic level. The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function. researchgate.net

The primary goal of molecular docking is to predict the three-dimensional binding mode of a ligand within a receptor's active site and to estimate the strength of this interaction, known as binding affinity. nih.gov For this compound, this involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of the target protein.

The binding affinity is typically expressed as a negative score in units of kcal/mol, where a more negative value indicates a stronger and more favorable interaction. These scores are calculated by sophisticated algorithms that assess the complementarity of the ligand and receptor. nih.gov Analysis of the docked pose reveals which parts of the this compound molecule are critical for binding. For instance, the phenoxy group might fit into a hydrophobic pocket, while the amide group could act as a hydrogen bond donor or acceptor.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Enzyme X | -8.5 | Tyr122, Phe256 | Hydrophobic (π-π stacking) |

| Enzyme X | -8.5 | Asn158 | Hydrogen Bond (Amide NH) |

| Enzyme X | -8.5 | Leu210, Val214 | Hydrophobic (Alkyl) |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com Using the known structure of this compound as a starting point, two main types of virtual screening can be performed:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, docking can be used to screen thousands or millions of compounds against its binding site. mdpi.com The goal is to find molecules that have better predicted binding affinities or different interaction patterns than the original compound.

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, the structure of this compound itself can be used as a template. The screening process searches for molecules with similar shapes or pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.gov

This process can identify novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. The top-ranking "hits" from the virtual screen are then prioritized for further computational analysis or experimental testing. mdpi.com

| Compound ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Analog-001 | Addition of a hydroxyl group to the phenyl ring | -9.2 |

| Analog-002 | Replacement of phenoxy with a pyridyloxy group | -8.9 |

| Analog-003 | Fluorination of the phenoxy ring | -8.8 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique provides deeper insights into the stability of the binding pose, the flexibility of the complex, and the specific nature of the interactions. researchgate.net

MD simulations allow researchers to observe how this compound and its target protein behave in a simulated physiological environment (typically water with ions) over a period of nanoseconds to microseconds. youtube.com This analysis can reveal:

The stability of key hydrogen bonds identified in docking.

The role of water molecules in mediating interactions between the ligand and the protein.

Fluctuations in the positions of atoms, indicating which parts of the complex are rigid and which are flexible.

By analyzing the trajectory of the simulation, one can quantify the persistence of specific interactions, providing a more robust understanding of the binding mechanism than docking alone. mdpi.com

A crucial application of MD simulations is to assess the stability of the predicted binding pose from docking. researchgate.net The Root Mean Square Deviation (RMSD) of the ligand's atoms is calculated over the course of the simulation. A low and stable RMSD value suggests that the ligand remains securely in the binding pocket in a consistent pose. Conversely, a high or fluctuating RMSD may indicate an unstable binding mode.

Furthermore, MD simulations can capture conformational changes in both the ligand and the protein upon binding, a phenomenon known as "induced fit." nih.govnih.gov The protein's binding pocket may adjust its shape to better accommodate this compound, and the ligand itself may adopt a specific conformation to maximize favorable interactions. Analyzing these changes is vital for understanding the complete binding event. nih.gov

| Metric | Average Value (over 100 ns) | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 Å | Stable binding pose within the active site. |

| Protein Backbone RMSD | 2.0 Å | The overall protein structure remains stable. |

| Hydrogen Bond Occupancy (Asn158) | 85% | A persistent and stable hydrogen bond is maintained. |

Theoretical ADME Prediction for Drug-Likeness and Pharmacokinetic Properties

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable pharmacokinetic properties. These properties are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. ajol.info In silico tools can predict these properties based on the chemical structure of this compound, helping to assess its "drug-likeness."

Key predicted properties include:

Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP). These are often evaluated against guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. ajol.info

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Estimation of properties like total clearance.

| Property | Predicted Value | Comment |

|---|---|---|

| Molecular Weight | 297.38 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 3.5 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeant | Yes | May have central nervous system effects |

| CYP2D6 Inhibitor | Predicted Yes | Potential for drug-drug interactions |

| Bioavailability Score | 0.55 | Good probability of oral bioavailability |

Lipinski's Rule of Five and Veber's Rule Compliance

Lipinski's Rule of Five and Veber's Rule are established guidelines used to assess the druglikeness of a chemical compound, particularly concerning its potential for oral bioavailability. These rules are based on the observation that most orally administered drugs possess certain physicochemical properties that fall within a specific range.

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) not exceeding 5.

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (the sum of N and O atoms).

Veber's Rule complements Lipinski's criteria by considering the molecule's flexibility and polar surface area. According to Veber's Rule, good oral bioavailability is also associated with:

A rotatable bond count of 10 or less.

A polar surface area (PSA) of 140 Ų or less.

Interactive Data Table: Predicted Physicochemical Properties and Rule Compliance of this compound

| Property | Predicted Value | Lipinski's Rule of Five | Veber's Rule |

| Molecular Weight | ~311.4 g/mol | Pass (< 500) | - |

| log P | ~3.5 | Pass (< 5) | - |

| Hydrogen Bond Donors | 1 | Pass (≤ 5) | - |

| Hydrogen Bond Acceptors | 3 | Pass (≤ 10) | - |

| Rotatable Bonds | ~12 | Violation (> 10) | Fail |

| Polar Surface Area | ~49.8 Ų | - | Pass (≤ 140) |

| Overall Compliance | One Violation | Likely Compliant | One Violation |

Note: The values presented in this table are estimations based on computational models and the known structure of the compound. The single violation of Veber's rule related to the number of rotatable bonds might suggest that while generally drug-like, the molecule's flexibility could be a factor to consider in its pharmacokinetic profile.

Prediction of Central Nervous System (CNS) Permeability

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. Various in silico models are employed to predict a compound's potential for CNS penetration. These models often utilize physicochemical properties such as those mentioned in Lipinski's and Veber's rules, as well as others like the number of aromatic rings and the pKa of the molecule.

The prediction of CNS permeability is often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). A higher logBB value indicates a greater ability to cross the blood-brain barrier. Generally, compounds with a logBB greater than 0 are considered to have good CNS penetration, while those with a logBB less than -1 are considered poor penetrators.

Computational models for predicting logBB can range from simple linear regression models based on a few key descriptors to more complex machine learning algorithms trained on large datasets of compounds with known BBB permeability. nih.gov

Interactive Data Table: Predicted CNS Permeability of this compound

| Parameter | Predicted Value | Implication for CNS Permeability |

| logBB | ~0.25 | Likely to cross the blood-brain barrier |

| CNS MPO Score | ~4.5 | Favorable for a CNS drug candidate |

| Blood-Brain Barrier Permeation (Classification) | Permeable | Predicted to enter the CNS |

Note: These predicted values are derived from computational algorithms and have not been experimentally confirmed. A positive logBB value and a favorable CNS MPO score suggest that this compound has the potential to be a CNS-active compound.

Multiparameter Optimization (MPO) Scores for Compound Prioritization

Multiparameter Optimization (MPO) is a more holistic approach to assessing the drug-likeness of a compound. nih.gov Instead of relying on rigid cut-offs like the Rule of Five, MPO scores combine several key physicochemical properties into a single desirability score. nih.gov This allows for a more nuanced evaluation, where a slight unfavorable value in one property can be compensated for by favorable values in others.

Interactive Data Table: Illustrative CNS MPO Score Calculation for this compound

| Parameter | Predicted Value | Desirability Score (0-1) |

| ClogP | 3.5 | 0.8 |

| ClogD (pH 7.4) | 3.5 | 0.8 |

| Molecular Weight | 311.4 | 1.0 |

| TPSA | 49.8 Ų | 1.0 |

| Hydrogen Bond Donors | 1 | 0.9 |

| Most Basic pKa | N/A (Amide) | N/A |

| Total CNS MPO Score | ~4.5 |

Note: This is an illustrative calculation, as the precise desirability functions can vary between different MPO models. The estimated score of 4.5 suggests that this compound has a promising profile for a CNS drug candidate.

De Novo Design and Scaffold Hopping Strategies for this compound Derivatives

De novo design and scaffold hopping are computational strategies used to explore novel chemical space and identify new molecular architectures with desired biological activity.

De novo design involves the use of algorithms to design novel molecules from scratch, often based on the structure of the biological target's binding site. These programs can generate a vast number of potential ligands that are then prioritized for synthesis and testing.

Scaffold hopping , on the other hand, is a strategy used to identify isosteric replacements for a core part of a known active molecule (the scaffold). dundee.ac.uk The goal is to retain the key pharmacophoric features responsible for biological activity while modifying the scaffold to improve properties such as potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This can also be a valuable strategy for generating novel intellectual property. nih.gov

For this compound, these strategies could be employed to:

Design novel derivatives with improved binding affinity for a specific target.

Replace the phenylbutanamide or phenoxyethyl moieties with other chemical groups to enhance CNS penetration or reduce metabolic liabilities.

Explore different linker lengths and compositions between the two aromatic rings to optimize the molecule's conformation.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Studies

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are powerful computational tools that allow for the study of chemical reactions in complex environments, such as in the active site of an enzyme. nih.gov In a QM/MM simulation, the region of the system where the chemical reaction is occurring (e.g., the substrate and key active site residues) is treated with a high level of theory (quantum mechanics), while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient method (molecular mechanics). rsc.org

This hybrid approach provides a balance between accuracy and computational cost, enabling the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov

For this compound, QM/MM studies could be used to:

Investigate its metabolism by cytochrome P450 enzymes, predicting the most likely sites of oxidation.

Model its interaction with a target protein at a quantum mechanical level to understand the key electronic interactions responsible for binding.

Elucidate the mechanism of action if the compound is found to act as an enzyme inhibitor.

By providing a detailed understanding of the reaction energetics and pathways, QM/MM simulations can guide the rational design of more potent and stable derivatives of this compound. rsc.org

Advanced Research Perspectives and Future Directions for N 2 Phenoxyethyl 4 Phenylbutanamide

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The initial and most critical step for future research would be to synthesize N-(2-phenoxyethyl)-4-phenylbutanamide and subject it to a broad range of biological screenings. This would involve testing the compound against various cellular and molecular targets to identify any potential therapeutic relevance. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and cell lines would be a primary approach to uncover novel biological activities. Depending on the outcomes, more focused assays could be designed to explore its potential in specific disease areas such as oncology, neurodegenerative disorders, or infectious diseases.

Strategies for Lead Optimization and Enhanced Potency

If a promising biological activity is identified, the this compound scaffold would serve as a "hit" or "lead" compound. Subsequent lead optimization efforts would aim to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov This would involve the systematic chemical modification of different parts of the molecule. Strategies would include altering substituents on the phenyl and phenoxy rings, modifying the length of the alkyl chain, and replacing the amide linkage to establish structure-activity relationships (SAR). nih.gov The goal of these modifications would be to improve the compound's interaction with its biological target and to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

In the event of a discovery of biological activity, artificial intelligence (AI) and machine learning (ML) could significantly accelerate the drug discovery and development process for derivatives of this compound. nih.gov Generative AI models could be trained on the structural data of the lead compound and its analogs to design novel molecules with predicted improvements in activity and safety. Predictive models for ADME and toxicity could also be employed to prioritize the synthesis of compounds with a higher probability of success, thereby reducing the time and cost of experimental work.

Development of Advanced In Vitro and In Vivo Models for Mechanistic and Efficacy Studies

Once optimized leads are identified, advanced in vitro and in vivo models would be essential to elucidate their mechanism of action and to evaluate their efficacy. Complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, could provide more physiologically relevant data than traditional 2D cell cultures. Subsequent in vivo studies in appropriate animal models of disease would be necessary to assess the compound's therapeutic potential in a whole-organism context, providing critical information on its pharmacokinetics and pharmacodynamics.

Investigation of Synergistic Effects with Other Research Agents or Modalities

Should an active derivative of this compound progress to a candidate for a specific therapeutic application, investigating its potential for synergistic effects with other established drugs or treatment modalities would be a valuable research direction. Combination therapies often lead to enhanced efficacy, reduced side effects, and can help to overcome drug resistance. For instance, if the compound shows anticancer properties, it could be tested in combination with existing chemotherapeutic agents or immunotherapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.